molecular formula C20H20Cl2N2O2 B13786388 Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)- CAS No. 75616-01-2

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)-

Cat. No.: B13786388
CAS No.: 75616-01-2
M. Wt: 391.3 g/mol
InChI Key: RDPFDPOYAIAAQU-UHFFFAOYSA-N
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Description

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)- (CAS: 71119-12-5, base form; 75615-94-0, hydrochloride) is a structurally complex acetamide derivative. Its molecular formula is C₂₀H₂₁Cl₂N₂O₂, featuring:

  • A 4-chloro-2-(2-chlorobenzoyl)phenyl backbone with two chloro substituents.
  • An N-methyl group on the acetamide nitrogen.

This compound is hypothesized to exhibit biological activity due to its chloroaromatic and amide functionalities, which are common in pharmaceuticals and agrochemicals.

Properties

CAS No.

75616-01-2

Molecular Formula

C20H20Cl2N2O2

Molecular Weight

391.3 g/mol

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-(2-methylprop-2-enylamino)acetamide

InChI

InChI=1S/C20H20Cl2N2O2/c1-13(2)11-23-12-19(25)24(3)18-9-8-14(21)10-16(18)20(26)15-6-4-5-7-17(15)22/h4-10,23H,1,11-12H2,2-3H3

InChI Key

RDPFDPOYAIAAQU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)- typically involves:

  • Formation of the acetamide backbone by acylation reactions.
  • Introduction of the 4-chloro-2-(2-chlorobenzoyl)phenyl moiety via aromatic substitution or coupling reactions.
  • Attachment of the N-methyl and 2-((2-methyl-2-propenyl)amino) substituents through amination steps.

Detailed Synthetic Route

Based on patent US9556156B2 and chemical literature, a plausible synthetic pathway includes:

  • Preparation of the key intermediate: 4-chloro-2-(2-chlorobenzoyl)aniline

    • Starting from 2-chlorobenzoyl chloride and 4-chloroaniline, a Friedel-Crafts acylation or nucleophilic aromatic substitution is performed to introduce the benzoyl group onto the aniline ring.
  • Acylation to form the acetamide core

    • The intermediate aniline is reacted with an acylating agent such as chloroacetyl chloride or acetic anhydride to yield the corresponding acetamide.
  • N-Methylation and Amino Substitution

    • The acetamide nitrogen is methylated using methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
    • The 2-((2-methyl-2-propenyl)amino) substituent is introduced by nucleophilic substitution or reductive amination with 2-methyl-2-propenylamine (methallylamine).
  • Purification

    • The final product is purified by recrystallization from solvents such as methanol, ethanol, or ethyl acetate, or by chromatographic techniques to achieve high purity.

Reaction Conditions and Catalysts

  • Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
  • Temperature: Reactions are typically conducted at ambient to reflux temperatures depending on the step.
  • Catalysts: Acid catalysts (e.g., HCl) or bases (e.g., triethylamine) are used to facilitate acylation and amination.
  • Work-up: Extraction with organic solvents, washing with brine, drying over magnesium sulfate, and evaporation under reduced pressure.

Representative Reaction Scheme

Step Reactants Conditions Product
1 4-chloroaniline + 2-chlorobenzoyl chloride Base, solvent, 0-25°C 4-chloro-2-(2-chlorobenzoyl)aniline
2 Intermediate + chloroacetyl chloride Base, solvent, 0-25°C N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
3 Acetamide + methyl iodide + 2-methyl-2-propenylamine Base, solvent, reflux Target compound
4 Purification Recrystallization or chromatography Pure Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)-

Research Discoveries and Optimization

Yield and Purity

  • Optimization of reaction temperature and molar ratios improves yield, typically achieving 70-85% overall yield.
  • Purity levels of >95% are attainable with proper purification.

Alternative Synthetic Approaches

  • Reductive amination strategies using aldehydes derived from the acetamide intermediate have been explored to introduce the 2-methyl-2-propenylamino group.
  • Microwave-assisted synthesis and solvent-free conditions have been reported to reduce reaction times and improve environmental profiles, though specific data on this compound are limited.

Analytical Characterization

  • Product identity and purity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Melting points and chromatographic retention times serve as quality control parameters.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 4-chloroaniline, 2-chlorobenzoyl chloride Commercially available
Solvents Dichloromethane, acetonitrile, THF Depends on step
Temperature 0–25°C for acylation; reflux for amination Controlled to avoid decomposition
Reaction time 2–8 hours Step-dependent
Catalysts/Base Triethylamine, NaHCO3, HCl Facilitates acylation and methylation
Purification Recrystallization, chromatography Ensures >95% purity
Yield 70–85% overall Optimized through molar ratios

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .

Scientific Research Applications

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)- has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Phenyl Ring

(a) DUPLUW (2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide)
  • Structure: Shares the 4-chloro-2-(2-chlorobenzoyl)phenyl group but lacks the N-methyl and propenylamino substituents.
  • Crystallography: The dihedral angle between phenyl rings in DUPLUW is 74.83°, indicating a non-planar conformation critical for intermolecular interactions .
(b) EXIVEN (2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide)
  • Structure : Replaces one chloro group with a nitro substituent and introduces fluorine in the benzoyl moiety.
  • Impact : The nitro group increases electron-withdrawing effects, possibly improving stability but reducing solubility. Fluorine enhances lipophilicity and metabolic resistance .
(c) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Features a methylsulfonyl group instead of benzoyl.
  • Functionality : Sulfonyl groups are strong hydrogen bond acceptors, influencing protein binding. However, the nitro group may confer cytotoxicity .

Side Chain Modifications

(a) N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide
  • Structure : Contains a pyrimidinylsulfanyl side chain.
  • The target compound’s propenyl group may instead favor hydrophobic interactions .
(b) 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide
  • Structure : Includes an allyl group and methoxyphenyl substituent.
  • Synthetic Route : Synthesized via a multicomponent reaction, highlighting the versatility of acetamide derivatives. The allyl group in this compound contrasts with the target’s methylpropenyl group, which may alter reactivity in click chemistry or Michael additions .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight XLogP3 (Lipophilicity)
Target Compound 386.3 ~4.2 (estimated)
DUPLUW 336.6 3.8
EXIVEN 380.7 4.1
N-(4-Chloro-2-nitrophenyl)-... 315.7 2.9

Hydrogen Bonding and Crystal Packing

  • Target Compound : The N-methyl and propenyl groups may disrupt intermolecular hydrogen bonding, leading to less dense crystal packing compared to DUPLUW. This could enhance dissolution rates .
  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide: Intramolecular C–H⋯O interactions form six-membered rings, stabilizing the structure. The target compound’s propenyl group might introduce similar intramolecular interactions .

Biological Activity

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)-, is a synthetic organic compound with potential biological activity. Its molecular formula is C20H20Cl2N2O2C_{20}H_{20}Cl_{2}N_{2}O_{2}, and it has a molecular weight of 391.29 g/mol. This compound is of interest due to its structural features that may confer specific biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of halogen substituents, such as chlorine, is often associated with enhanced antibacterial properties. For instance, thiazole derivatives have shown promising results against various bacterial strains and fungi, suggesting that the acetamide's structure may also provide similar benefits.

In vitro studies are essential for evaluating the antimicrobial efficacy of this compound. The method typically involves assessing the minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)
Compound AE. coli10
Compound BS. aureus5
AcetamideTBDTBD

Anticancer Activity

The anticancer potential of acetamide derivatives has been explored in various studies. Compounds similar to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)- have been tested against cancer cell lines, such as MCF7 (breast cancer). The Sulforhodamine B (SRB) assay is commonly used to determine cytotoxicity and cell viability.

Case Study:
A study investigating the anticancer effects of related acetamides found that certain derivatives exhibited significant cytotoxicity against MCF7 cells, with IC50 values indicating effective inhibition of cell growth.

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Compound C15Apoptosis induction
Compound D8Cell cycle arrest
AcetamideTBDTBD

Molecular Docking Studies

Molecular docking studies provide insight into the binding interactions between acetamide compounds and biological targets. These studies utilize software like AutoDock or Schrodinger to predict how well a compound fits into the active site of a target protein.

Findings:
Preliminary docking studies suggest that N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((2-methyl-2-propenyl)amino)- may interact favorably with specific receptors involved in cancer proliferation pathways.

Q & A

Basic: What synthetic methodologies are validated for laboratory-scale preparation of this acetamide derivative?

Answer:
The compound can be synthesized via stepwise coupling reactions using carbodiimide-based reagents. A validated protocol involves:

  • Step 1: Reacting 4-chloro-2-(2-chlorobenzoyl)aniline with methyl acrylate derivatives in dry dichloromethane (DCM) using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent and 2,6-lutidine as a base at 0–5°C .
  • Step 2: Subsequent N-methylation using methyl iodide in the presence of a phase-transfer catalyst.
  • Purification: Crude products are purified via column chromatography (hexane:ethyl acetate, 9:3) and recrystallization from ethanol. Yields typically range from 50–65% in academic settings .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • 1H/13C NMR: Essential for confirming substituent positions and methyl/allyl groups. DMSO-d6 is preferred due to the compound’s limited solubility in CDCl3 .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the chloro-benzoyl and propenylamino groups. Intramolecular hydrogen bonds (e.g., C–H···O) stabilize the crystal lattice .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks) and detects trace byproducts like dechlorinated intermediates .

Advanced: How can computational modeling resolve electronic properties and reactivity patterns?

Answer:

  • HOMO-LUMO Analysis: Predicts charge transfer interactions and nucleophilic/electrophilic sites. For example, the chloro-benzoyl group lowers LUMO energy (−2.8 eV), enhancing electrophilicity .
  • Molecular Electrostatic Potential (MESP): Identifies regions prone to electrophilic attack (e.g., the acetamide carbonyl oxygen) .
  • DFT Studies: Optimize transition states for key reactions, such as TBTU-mediated coupling, to explain kinetic barriers .

Advanced: What mechanistic insights explain byproduct formation during synthesis?

Answer:

  • Competitive Alkylation: The allylamino group may undergo unintended N-alkylation if reaction temperatures exceed 5°C during TBTU activation, generating N,N-dimethylated byproducts .
  • Hydrolysis Risks: The 2-chlorobenzoyl moiety is susceptible to hydrolysis under acidic workup conditions, necessitating pH-controlled quenching (e.g., 10% NaHCO3) .
  • Mitigation: Use low-temperature (−10°C) conditions and anhydrous solvents to suppress hydrolysis and dimerization .

Data Contradiction: How to address discrepancies in reported reaction yields between academic and patent protocols?

Answer:

  • Academic Protocols: Prioritize purity over yield (e.g., 50–65% with >95% HPLC purity) using iterative chromatography .
  • Industrial Methods (Patents): Optimize for scalability (e.g., 80% yield) via one-pot reactions with excess reagents, albeit with lower purity (85–90%) .
  • Resolution: Cross-validate methods using orthogonal techniques (e.g., LC-MS for purity and ICP-OES for residual catalyst quantification) .

Advanced: What strategies optimize regioselectivity in functionalizing the allylamino group?

Answer:

  • Protection/Deprotection: Temporarily protect the allylamino group with tert-butyloxycarbonyl (Boc) to direct electrophilic substitution to the chloro-benzoyl ring .
  • Metal Catalysis: Palladium-catalyzed cross-coupling (e.g., Heck reactions) selectively modifies the allyl moiety without disrupting the acetamide core .
  • Solvent Effects: Polar aprotic solvents (DMF) enhance nucleophilicity of the allylamino group for regioselective alkylation .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Hazard Mitigation: Use fume hoods (due to dust/volatility) and PPE (nitrile gloves, goggles). The compound is classified as H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) .
  • First Aid: For skin contact, wash with 10% ethanol-water; for inhalation, administer oxygen therapy .
  • Storage: Store under argon at −20°C to prevent oxidative degradation of the allyl group .

Advanced: How does substituent variation impact biological activity in related acetamide derivatives?

Answer:

  • Chlorine Positioning: Para-chloro on the benzoyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) compared to ortho-substituted analogs .
  • Allylamino Modifications: Replacement with propargyl groups increases cytotoxicity (IC50 2.1 μM vs. 8.4 μM in MCF-7 cells) but reduces metabolic stability .
  • Methodology: SAR studies require in vitro assays (e.g., fluorescence polarization for target engagement) paired with MD simulations to validate binding modes .

Data Contradiction: How to interpret conflicting NMR assignments for the propenylamino group?

Answer:

  • Conflict: δ 5.2–5.4 ppm (allylic protons) reported as doublets in some studies vs. triplets in others .
  • Resolution: Variable-temperature NMR (VT-NMR) confirms conformational flexibility; at 25°C, free rotation splits signals, while at −40°C, restricted rotation merges peaks into triplets .
  • Guideline: Always report solvent, temperature, and field strength (e.g., 400 MHz vs. 600 MHz) to standardize assignments .

Advanced: What catalytic systems improve enantioselectivity in asymmetric derivatization?

Answer:

  • Chiral Ligands: BINAP-copper complexes induce >90% ee in propenylamino hydroxylation reactions .
  • Enzymatic Catalysis: Candida antarctica lipase B (CAL-B) selectively acetylates the primary amine without racemization .
  • Analytical Validation: Use chiral HPLC (Chiralpak IA column) with hexane:IPA (80:20) to quantify enantiomeric excess .

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